molecular formula C9H15NO2 B063041 1-(4-Acetylpiperidino)ethan-1-one CAS No. 162368-01-6

1-(4-Acetylpiperidino)ethan-1-one

Cat. No. B063041
Key on ui cas rn: 162368-01-6
M. Wt: 169.22 g/mol
InChI Key: VFZXZEJGLKOTBW-UHFFFAOYSA-N
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Patent
US08883828B2

Procedure details

1,1′-(Piperidine-1,4-diyl)diethanone (38.0 g, 225 mmol) was dissolved in methanol (700 mL) and bromine (12.1 mL, 236 mmol) was added. After agitating for 3 hours the solvent was removed. The resulting solid was washed with ethyl acetate, then distributed between ethyl acetate and sodium carbonate. The organic phase was separated, washed with brine, dried and evaporated to give the title compound.
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
12.1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1([C:10](=[O:12])[CH3:11])[CH2:6][CH2:5][CH:4]([C:7](=[O:9])[CH3:8])[CH2:3][CH2:2]1.[Br:13]Br>CO>[C:10]([N:1]1[CH2:6][CH2:5][CH:4]([C:7](=[O:9])[CH2:8][Br:13])[CH2:3][CH2:2]1)(=[O:12])[CH3:11]

Inputs

Step One
Name
Quantity
38 g
Type
reactant
Smiles
N1(CCC(CC1)C(C)=O)C(C)=O
Name
Quantity
700 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
12.1 mL
Type
reactant
Smiles
BrBr

Conditions

Stirring
Type
CUSTOM
Details
After agitating for 3 hours the solvent
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was removed
WASH
Type
WASH
Details
The resulting solid was washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(=O)N1CCC(CC1)C(CBr)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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